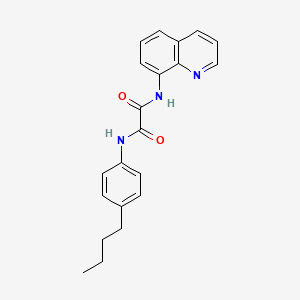![molecular formula C14H20N2O4 B6636074 N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6636074.png)
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in the field of scientific research. MPFC is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in immune cells.
作用机制
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide exerts its effects by binding to the CB2 receptor and activating downstream signaling pathways. The activation of CB2 receptors leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation and pain. Additionally, CB2 receptor activation has been shown to promote tissue repair and regeneration in various preclinical models.
Biochemical and Physiological Effects:
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to promote tissue repair and regeneration in various preclinical models. N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been shown to have a favorable safety profile and does not exhibit significant toxicity or adverse effects in preclinical studies.
实验室实验的优点和局限性
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide is a potent and selective CB2 receptor agonist, making it a valuable tool for studying the role of CB2 receptors in various physiological processes. However, the use of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide in lab experiments is limited by its synthetic nature and the need for specialized equipment and expertise to synthesize and purify the compound. Additionally, the effects of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide may vary depending on the experimental conditions and the specific cell types or tissues being studied.
未来方向
The potential therapeutic applications of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide are vast and include various inflammatory and pain-related disorders. Future research should focus on further elucidating the mechanisms of action of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide and its effects on different cell types and tissues. Additionally, the development of more efficient and cost-effective synthesis methods for N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide could facilitate its broader use in scientific research. Finally, the potential for N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide to be used as a therapeutic agent for various diseases should be further explored in preclinical and clinical studies.
合成方法
The synthesis of N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are piperidine, furan-2-carboxylic acid, and 3-methoxypropanoic anhydride. The reaction involves the formation of an amide bond between the piperidine and furan-2-carboxylic acid, followed by the addition of the 3-methoxypropanoic anhydride. The final product is purified using chromatography techniques to obtain a pure compound.
科学研究应用
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been extensively studied in scientific research due to its potent activity as a CB2 receptor agonist. CB2 receptors are primarily expressed in immune cells and are involved in various physiological processes such as inflammation, pain, and immune responses. N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies, making it a potential therapeutic agent for various inflammatory and pain-related disorders.
属性
IUPAC Name |
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-10-6-13(17)16-7-4-11(5-8-16)15-14(18)12-3-2-9-20-12/h2-3,9,11H,4-8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZRJEWJPCFPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxypropanoyl)piperidin-4-yl]furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)

![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)
![1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B6636055.png)
![3H-benzimidazol-5-yl-[4-(2,3-dimethylquinoxaline-6-carbonyl)piperazin-1-yl]methanone](/img/structure/B6636059.png)
![4-[4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636060.png)
![4-[4-(Furan-2-carbonyl)-1,4-diazepane-1-carbonyl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B6636064.png)
![1-[4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl]-3-methoxypropan-1-one](/img/structure/B6636066.png)
![N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B6636082.png)
